1-(Oxolan-3-ilmetil)piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

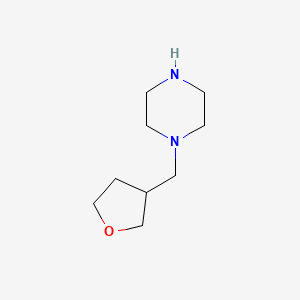

1-(Oxolan-3-ylmethyl)piperazine is a chemical compound with the molecular formula C9H18N2O. It is also known by its IUPAC name, 1-(tetrahydro-3-furanylmethyl)piperazine . This compound features a piperazine ring substituted with an oxolane (tetrahydrofuran) group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Aplicaciones Científicas De Investigación

1-(Oxolan-3-ylmethyl)piperazine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is employed in the synthesis of drugs with potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It is structurally related to piperazine, which is known to target the gaba receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

1-(Oxolan-3-ylmethyl)piperazine, like piperazine, is likely to interact with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Result of Action

Based on its structural similarity to piperazine, it may cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .

Análisis Bioquímico

Biochemical Properties

Piperazine derivatives have been reported to exhibit a wide range of biological activities

Cellular Effects

Piperazine derivatives have been reported to have potential anticancer properties , suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Oxolan-3-ylmethyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .

Industrial Production Methods

Industrial production of 1-(Oxolan-3-ylmethyl)piperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Análisis De Reacciones Químicas

Types of Reactions

1-(Oxolan-3-ylmethyl)piperazine undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparación Con Compuestos Similares

1-(Oxolan-3-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

1-(2-Hydroxyethyl)piperazine: This compound features a hydroxyethyl group instead of an oxolane group.

1-(2-Methoxyethyl)piperazine: This compound has a methoxyethyl group in place of the oxolane group.

1-(2-Chloroethyl)piperazine: This compound contains a chloroethyl group instead of the oxolane group.

The uniqueness of 1-(Oxolan-3-ylmethyl)piperazine lies in its oxolane substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Actividad Biológica

Overview

1-(Oxolan-3-ylmethyl)piperazine is a piperazine derivative with the molecular formula C9H18N2O, also known as 1-(tetrahydro-3-furanylmethyl)piperazine. This compound has garnered attention for its potential biological activities due to its structural similarities with other piperazine derivatives, which are known to exhibit a wide range of pharmacological effects.

1-(Oxolan-3-ylmethyl)piperazine is believed to interact with various biological targets, particularly GABA receptors. The mechanism of action involves binding to these receptors, which are crucial in the modulation of neurotransmission and muscle control. This interaction can lead to significant physiological effects, including potential paralysis of parasites, thereby facilitating their expulsion from the host organism.

Biological Activities

The biological activities associated with 1-(Oxolan-3-ylmethyl)piperazine include:

- Anticancer Properties : Research indicates that piperazine derivatives may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antiparasitic Effects : The compound's ability to bind to GABA receptors suggests potential use in treating parasitic infections by disrupting the neuromuscular function of parasites.

- Neuropharmacological Effects : Similar compounds have been linked to neuropharmacological activities, including anxiolytic and antidepressant effects, which may be relevant for developing new therapeutic agents .

Table 1: Summary of Biological Activities

Research Insights

Recent studies have highlighted the significance of structural modifications in piperazine derivatives to enhance their biological activity. For instance, modifications at the N-1 and N-4 positions of the piperazine scaffold have shown promise in improving efficacy and reducing side effects associated with existing drugs .

One notable study demonstrated that specific analogs of piperazine exhibited enhanced anticancer activity compared to their parent compounds. This underscores the importance of exploring diverse structural modifications in the development of new therapeutic agents based on the piperazine framework .

Propiedades

IUPAC Name |

1-(oxolan-3-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWVSDVQRSJADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.